molecular formula C18H15ClN2O3S3 B12002558 N-((((5-chloro-2-benzothiazolyl)thio)phenyl)acetyl)cysteine, (R)-isomer CAS No. 126252-40-2

N-((((5-chloro-2-benzothiazolyl)thio)phenyl)acetyl)cysteine, (R)-isomer

Cat. No.: B12002558
CAS No.: 126252-40-2
M. Wt: 439.0 g/mol
InChI Key: VOWIUTIDACTQDT-DZGCQCFKSA-N
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Description

N-((((5-chloro-2-benzothiazolyl)thio)phenyl)acetyl)cysteine, ®-isomer, also known by its chemical formula C18H12ClN3O3S2, is a complex organic compound. Let’s break down its structure:

    Molecular Formula: CHClNOS

    Molecular Weight: Approximately 425.9 g/mol

    Functional Groups: It contains a thioamide group, a benzothiazole ring, and an acetyl group.

Preparation Methods

The synthesis of N-((((5-chloro-2-benzothiazolyl)thio)phenyl)acetyl)cysteine, ®-isomer involves several steps

    Industrial Production: While industrial-scale production methods are proprietary, researchers typically employ synthetic routes involving condensation reactions between appropriate starting materials. These methods ensure high purity and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the benzothiazole ring or other sites.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., thiols) play crucial roles.

    Major Products: The products depend on reaction conditions and functional group modifications.

Scientific Research Applications

N-((((5-chloro-2-benzothiazolyl)thio)phenyl)acetyl)cysteine, ®-isomer finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related molecules based on structural features and reactivity.

Remember that this compound’s properties and applications continue to be explored by scientists worldwide

Properties

126252-40-2

Molecular Formula

C18H15ClN2O3S3

Molecular Weight

439.0 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylacetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C18H15ClN2O3S3/c19-11-6-7-14-12(8-11)21-18(26-14)27-15(10-4-2-1-3-5-10)16(22)20-13(9-25)17(23)24/h1-8,13,15,25H,9H2,(H,20,22)(H,23,24)/t13-,15+/m0/s1

InChI Key

VOWIUTIDACTQDT-DZGCQCFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@@H](CS)C(=O)O)SC2=NC3=C(S2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC(CS)C(=O)O)SC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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